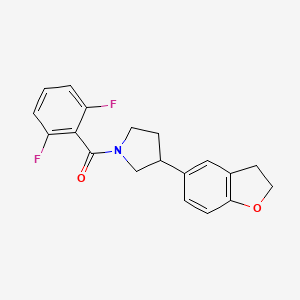
1-(2,6-Difluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Difluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a useful research compound. Its molecular formula is C19H17F2NO2 and its molecular weight is 329.347. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,6-Difluorobenzoyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a 2,6-difluorobenzoyl group and a 2,3-dihydro-1-benzofuran moiety. The presence of fluorine atoms can enhance lipophilicity and potentially influence the compound's interaction with biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors (e.g., GPCRs) influencing signal transduction pathways.
- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals and protecting against oxidative stress.
Antioxidant Activity
Research indicates that derivatives of benzofuran exhibit significant antioxidant properties. The 2,3-dihydro-1-benzofuran structure is known to provide neuroprotective effects by reducing oxidative stress in neuronal cells.
| Compound | IC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| This compound | TBD | DPPH Scavenging | |
| Alpha-tocopherol analogues | 12.5 | Lipid Peroxidation Inhibition |
Neuroprotective Effects
In studies involving neuroprotection, compounds similar to this compound have been shown to protect against neuronal damage induced by oxidative stress.
Study on Neuroprotection
A study focused on the neuroprotective effects of benzofuran derivatives demonstrated that compounds with structural similarities to our target compound significantly reduced neuronal apoptosis in models of traumatic brain injury. The criteria for evaluation included inhibition of lipid peroxidation and superoxide radical scavenging capabilities .
Pharmacological Evaluation
In another study evaluating the pharmacological profile of related compounds, it was found that these derivatives exhibited promising results in animal models for conditions such as stroke and neurodegenerative diseases. The mechanism was attributed to enhanced brain penetration and antioxidant activity .
Propiedades
IUPAC Name |
(2,6-difluorophenyl)-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO2/c20-15-2-1-3-16(21)18(15)19(23)22-8-6-14(11-22)12-4-5-17-13(10-12)7-9-24-17/h1-5,10,14H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBXJVCZFHQOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













